3-(Benzyloxy)-2-iodobenzoic acid
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Overview
Description
3-(Benzyloxy)-2-iodobenzoic acid is an organic compound with the molecular formula C14H11IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a benzyloxy group and the hydrogen atom at the 2-position is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-iodobenzoic acid typically involves the iodination of 3-(Benzyloxy)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-iodobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(Benzyloxy)benzoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Benzyloxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-iodobenzoic acid depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming stable complexes .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzoic acid: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodobenzoic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.
3-Iodobenzoic acid: Lacks the benzyloxy group, affecting its chemical properties and applications.
Uniqueness
3-(Benzyloxy)-2-iodobenzoic acid is unique due to the presence of both the benzyloxy and iodine substituents, which confer distinct chemical properties. The benzyloxy group increases its solubility in organic solvents, while the iodine atom enhances its reactivity in substitution reactions .
Properties
CAS No. |
61535-25-9 |
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Molecular Formula |
C14H11IO3 |
Molecular Weight |
354.14 g/mol |
IUPAC Name |
2-iodo-3-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H11IO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
InChI Key |
AZDQILWRMNRHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2I)C(=O)O |
Origin of Product |
United States |
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